molecular formula C12H18N2O4 B1398994 Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate CAS No. 1455853-00-5

Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Cat. No. B1398994
CAS RN: 1455853-00-5
M. Wt: 254.28 g/mol
InChI Key: ZDVOXYCRHDDOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H18N2O4 . It is used as a reactant for the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C12H18N2O4 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Application in Tuberculosis Treatment Research

A study conducted by Jeankumar et al. (2013) explored the design and synthesis of various compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, for their potential in treating tuberculosis. The compound showed promising results in inhibiting Mycobacterium tuberculosis with minimal cytotoxicity.

Synthesis and Structural Analysis

Research by Zheng Rui (2010) focused on the synthesis of related compounds using piperidine-4-carboxylic acid and ethyl carbonochloridate. This study contributes to understanding the structural properties and potential applications of these compounds.

Development of Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds demonstrated significant potential as anticancer agents, indicating the role of similar compounds in cancer treatment research.

Antibacterial Research

A study by Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including reactions with piperidine. These compounds were investigated as potent antibacterial agents.

Photophysical and Biological Studies

Alsharif et al. (2018) conducted a study on a compound prepared using piperidine, focusing on its photophysical properties and potential as a probe in determining the concentration of surfactants. This research adds to the understanding of the compound's optical and biological properties.

Microbial Reduction Studies

Guo et al. (2006) explored the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, emphasizing the importance of these compounds in stereochemical studies and potential pharmaceutical applications.

Allosteric Modulation Studies

Price et al. (2005) investigated the allosteric modulation of cannabinoid CB1 receptors by compounds including ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate. This research highlights the compound's relevance in neuropharmacological studies.

Mechanism of Action

While the specific mechanism of action for Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate is not mentioned in the search results, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating a wide range of potential mechanisms of action .

Future Directions

The future directions for research on Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-2-18-12(17)8-3-5-14(6-4-8)9-7-10(15)13-11(9)16/h8-9H,2-7H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVOXYCRHDDOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Reactant of Route 3
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Reactant of Route 4
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.